molecular formula C12H15NO2 B182325 (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone CAS No. 120173-04-8

(2-Methoxyphenyl)-pyrrolidin-1-ylmethanone

Cat. No.: B182325
CAS No.: 120173-04-8
M. Wt: 205.25 g/mol
InChI Key: JFARUGAXFNCLRU-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)-pyrrolidin-1-ylmethanone is an organic compound characterized by a pyrrolidine ring attached to a 2-methoxybenzoyl group. This compound is notable for its applications in medicinal chemistry and its potential biological activities.

Preparation Methods

The synthesis of (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone typically involves the reaction of pyrrolidine with 2-methoxybenzoyl chloride under basic conditions. The reaction is carried out in an aprotic solvent such as dichloromethane, with triethylamine acting as a base to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(2-Methoxyphenyl)-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrrolidine derivatives with potential biological activities .

Scientific Research Applications

(2-Methoxyphenyl)-pyrrolidin-1-ylmethanone has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .

Properties

IUPAC Name

(2-methoxyphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-11-7-3-2-6-10(11)12(14)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFARUGAXFNCLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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